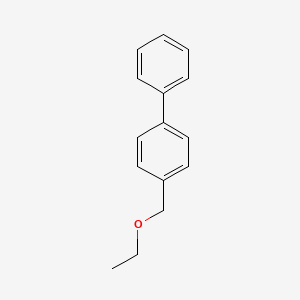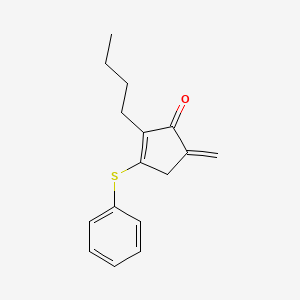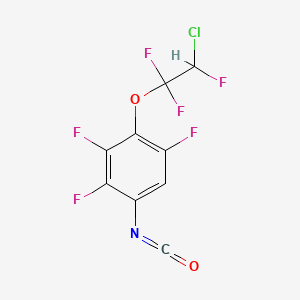![molecular formula C9H5NO B12551510 Cyclobuta[B]furo[2,3-D]pyridine CAS No. 173894-52-5](/img/structure/B12551510.png)
Cyclobuta[B]furo[2,3-D]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobuta[B]furo[2,3-D]pyridine is a heterocyclic compound with a fused ring structure that includes a cyclobutane ring, a furan ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
Cyclobuta[B]furo[2,3-D]pyridine can be synthesized through various synthetic routes. One common method involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone. This multi-catalytic protocol allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good to excellent yields and diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Cyclobuta[B]furo[2,3-D]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various functionalized derivatives.
科学研究应用
Cyclobuta[B]furo[2,3-D]pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism by which Cyclobuta[B]furo[2,3-D]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
相似化合物的比较
Cyclobuta[B]furo[2,3-D]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Similar in structure but lacks the cyclobutane ring.
Pyridine-2(H)-one: Contains a pyridine ring but differs in the fused ring system.
Nicotinonitrile: Contains a pyridine ring with a nitrile group but lacks the furan and cyclobutane rings.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
173894-52-5 |
|---|---|
分子式 |
C9H5NO |
分子量 |
143.14 g/mol |
IUPAC 名称 |
11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H |
InChI 键 |
NHLLYSDVHUMHQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C3C=COC3=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
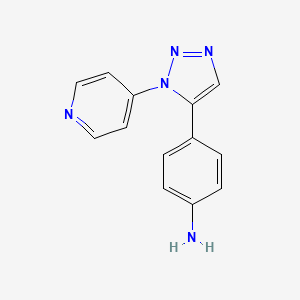
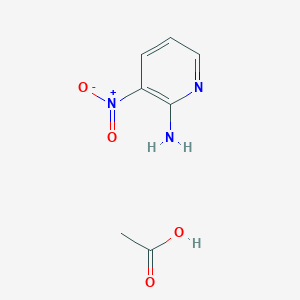
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
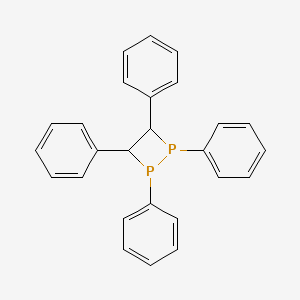
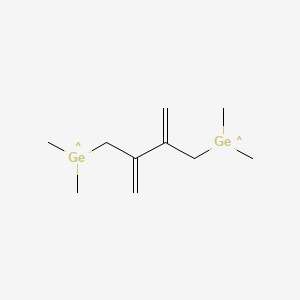
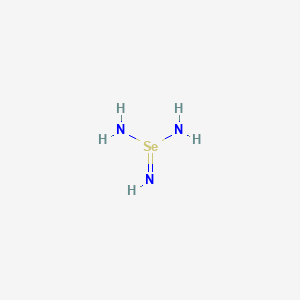
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
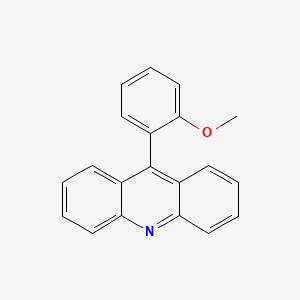
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
